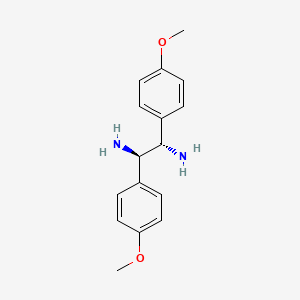

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPRHYHRAUVGY-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117106-36-2, 58520-45-9 | |

| Record name | meso-1,2-Bis(4-methoxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 58520-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Chiral Diamine Chemistry

The journey of chiral diamine chemistry is rooted in the foundational discoveries of chirality itself. The pioneering work of Louis Pasteur in 1848, separating the enantiomers of sodium ammonium (B1175870) tartrate, laid the groundwork for understanding stereoisomerism. nih.gov However, it was nearly a century later that the profound implications of chirality in biological systems and chemical synthesis were fully appreciated. nih.gov The development of asymmetric synthesis, recognized with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless, marked a turning point, underscoring the importance of creating single enantiomer drugs and chemicals. nih.gov

Initially, naturally occurring alkaloids like sparteine (B1682161) were among the first chiral diamines to be widely used in asymmetric synthesis. chemrxiv.org Over the years, the focus expanded to include synthetically accessible diamines such as 1,2-diphenylethane-1,2-diamine (B1144217) and its derivatives. These compounds proved to be highly effective ligands in a variety of metal-catalyzed reactions. The evolution of this field has been driven by the need for more efficient, selective, and versatile chiral catalysts and auxiliaries. This has led to the design and synthesis of a diverse array of chiral diamines, with vicinal 1,2-diaryl-1,2-diamines becoming a prominent class due to their conformational rigidity and tunable electronic and steric properties.

The Role of 1r,2s 1,2 Bis 4 Methoxyphenyl Ethane 1,2 Diamine and Its Stereoisomers As Versatile Chemical Scaffolds

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, along with its other stereoisomers, serves as a powerful and adaptable scaffold in organic synthesis. The presence of two stereogenic centers and the C2 symmetry in some of its isomers make it an ideal component for creating chiral environments in chemical reactions.

These diamines are frequently employed as chiral ligands for transition metals such as rhodium, ruthenium, and copper. The resulting metal complexes are highly effective catalysts for a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The methoxy (B1213986) groups on the phenyl rings can be readily modified, allowing for fine-tuning of the catalyst's electronic properties and, consequently, its reactivity and selectivity.

Furthermore, these diamines are utilized as key building blocks in the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. They can be converted into a variety of derivatives, such as bis-sulfonamides or Schiff bases, which in turn can act as organocatalysts or chiral auxiliaries. The predictable stereochemical outcome of reactions involving these scaffolds has made them indispensable tools for chemists.

Current Research Frontiers in Stereoselective Synthesis and Catalysis Utilizing Diaryl Diamines

Approaches to the Stereoselective Synthesis of Vicinal 1,2-Diaryl Diamines

The primary strategies for synthesizing chiral 1,2-diaryl diamines can be broadly categorized into two main approaches: the reduction of suitable dicarbonyl or diimine precursors, where the diarylethane framework is pre-formed, and methods that construct the central carbon-carbon or carbon-nitrogen bonds stereoselectively.

Reduction of Dicarbonyl and Imine Precursors

One of the most direct routes to 1,2-diarylethane-1,2-diamines involves the reduction of the corresponding 1,2-diaryl-1,2-ethanediones (benzils) or their diimine or dioxime derivatives. The key challenge in this approach is controlling the diastereoselectivity and, when required, the enantioselectivity of the reduction process. The precursor for the title compound is 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, also known as 4,4'-dimethoxybenzil (B72200) or anisil. bldpharm.comcymitquimica.com

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of functional groups. For the synthesis of vicinal diamines, this method is typically applied to the corresponding α-diimines or α-dioximes derived from 1,2-diketones. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome.

Raney Nickel: This catalyst is effective for the reduction of oximes and nitriles to primary amines. In the context of diaryl diamine synthesis, the hydrogenation of an α-dioxime, such as the dioxime of 4,4'-dimethoxybenzil, over Raney Nickel would be a viable route to produce 1,2-bis(4-methoxyphenyl)ethane-1,2-diamine. The reaction typically proceeds under a hydrogen atmosphere and can yield a mixture of meso and racemic (dl) diastereomers.

Palladium on Carbon (Pd/C): Pd/C is another common hydrogenation catalyst. While highly effective for many reductions, achieving high diastereoselectivity in the reduction of α-diimines or dioximes can be challenging and may require careful optimization of reaction parameters or the use of chiral additives.

The stereoselectivity of these hydrogenations is often dependent on the substrate's ability to adsorb onto the catalyst surface in a specific orientation, which then favors the delivery of hydrogen from one face.

Strong hydride reagents, particularly Lithium aluminum hydride (LiAlH₄), are capable of reducing imines and related C=N bonds to amines. This method can be applied to diimine or dioxime precursors to furnish the desired 1,2-diamine.

The reduction of a diimine derived from 4,4'-dimethoxybenzil and a primary amine with LiAlH₄ would proceed via the nucleophilic addition of hydride ions to the imine carbons. A subsequent aqueous workup would yield the diamine. The diastereoselectivity of this process is governed by the steric and electronic properties of the substrate and often requires chelation control or the use of chiral directing groups to achieve high levels of stereocontrol.

Stereoselective Carbon-Carbon and Carbon-Nitrogen Bond Formations

These strategies build the core structure of the diamine in a stereocontrolled manner, offering high levels of selectivity.

A powerful and modern approach for the asymmetric synthesis of C₂-symmetrical vicinal diamines involves the reductive homocoupling of chiral N-tert-butanesulfinyl imines. nih.govfigshare.com This method utilizes the commercially available and recyclable tert-butanesulfinamide as a chiral auxiliary. beilstein-journals.org

The general process is as follows:

Condensation of an aromatic aldehyde (e.g., 4-methoxybenzaldehyde) with an enantiopure tert-butanesulfinamide (either (R) or (S)) to form a chiral N-tert-butanesulfinyl imine.

Reductive coupling of this imine using a reducing agent, such as Samarium(II) iodide (SmI₂), often in the presence of an additive like hexamethylphosphoramide (B148902) (HMPA). nih.gov

This reaction proceeds with high diastereoselectivity, as the bulky tert-butanesulfinyl group directs the coupling to favor the formation of one diastereomer. Subsequent removal of the sulfinyl groups under mild acidic conditions yields the enantiopure C₂-symmetrical diamine. The choice of the (R)- or (S)-sulfinamide determines which enantiomer of the final diamine is produced. This method has been successfully applied to a variety of aromatic imines. nih.govbeilstein-journals.org

| Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Phenyl | 89 | >98:2 |

| 4-Methoxyphenyl (B3050149) | 91 | >98:2 |

| 4-Chlorophenyl | 92 | >98:2 |

| 2-Naphthyl | 85 | >98:2 |

Another synthetic strategy involves the nucleophilic addition of organometallic reagents to a 1,2-diimine scaffold. A common precursor for this route is a glyoxal (B1671930) diimine, formed by the condensation of glyoxal with two equivalents of an aniline, such as p-anisidine.

The addition of two equivalents of an organometallic reagent (e.g., an organolithium or Grignard reagent) to the diimine can form the desired 1,2-diamine product. Controlling the stereochemistry of the two newly formed chiral centers is the primary challenge. The use of chiral ligands or auxiliaries attached to the diimine nitrogen atoms can induce facial selectivity during the nucleophilic attack, leading to the formation of specific stereoisomers. This method allows for the synthesis of a wide range of N,N'-substituted 1,2-diamines.

Benzoin Addition, Oxidation, Oximation, and Reduction

This classical approach begins with the synthesis of a substituted benzoin, which is then oxidized to the corresponding benzil. For the target molecule, this involves the preparation of 4,4'-dimethoxybenzil (also known as anisil). One method for this oxidation utilizes cupric acetate (B1210297) and ammonium (B1175870) nitrate (B79036) in acetic acid. prepchem.com

The key steps to transform the diketone into the desired diamine involve the formation of a dioxime intermediate, followed by a stereoselective reduction. The general pathway is as follows:

Oximation: 4,4'-Dimethoxybenzil is reacted with hydroxylamine (B1172632) to form 4,4'-dimethoxybenzil dioxime. This reaction converts the two ketone functionalities into oximes.

Reduction: The subsequent reduction of the dioxime is a critical step that determines the stereochemistry of the final product. The meso diastereomer, which corresponds to the (1R,2S) configuration, can be obtained through specific reduction methods. One such method involves the reduction of imidazolines, derived from aromatic aldehydes, using sodium. This approach has been shown to be effective for the diastereoselective synthesis of meso-1,2-diarylethane-1,2-diamines. researchgate.netresearchgate.net While direct reduction of the dioxime with reagents like lithium aluminum hydride is possible, controlling the stereoselectivity can be challenging. acs.org Catalytic hydrogenation is another potential method, though conditions must be carefully selected to favor the desired diastereomer and avoid over-reduction or side reactions. nih.govepfl.ch

A facile method for the preparation of meso-1,2-diarylethane-1,2-diamines from aromatic aldehydes has been developed, which is scalable to multi-gram quantities and accommodates a range of alkoxy-substituted phenyl groups. researchgate.net

| Step | Reactants | Reagents/Conditions | Product |

| Oxidation | 4,4'-Dimethoxybenzoin | Cupric acetate, Ammonium nitrate, Acetic acid, Reflux | 4,4'-Dimethoxybenzil prepchem.com |

| Oximation | 4,4'-Dimethoxybenzil | Hydroxylamine hydrochloride, Base | 4,4'-Dimethoxybenzil dioxime |

| Reduction | 4,4'-Dimethoxybenzil dioxime | e.g., Sodium in alcohol, Catalytic Hydrogenation | meso-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine |

Chiral Resolution Techniques for Racemic Diamine Mixtures

When a synthesis yields a racemic mixture of diamines (a 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers), chiral resolution is necessary to isolate the desired enantiomer. This is often achieved by using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

For vicinal diamines, acidic resolving agents such as tartaric acid and its derivatives are commonly employed. The process typically involves the following steps:

Diastereomeric Salt Formation: The racemic diamine is treated with an enantiomerically pure chiral acid, for example, O,O'-dibenzoyl-L-tartaric acid. This reaction forms a pair of diastereomeric salts with different physical properties, such as solubility.

Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution.

Liberation of the Enantiopure Diamine: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free, enantiomerically pure diamine.

This technique has been successfully applied to the resolution of various diamines, including trans-1,2-diaminocyclohexane derivatives. arkat-usa.org The choice of resolving agent and solvent system is crucial for efficient separation and high enantiomeric purity.

| Resolving Agent | Principle | Key Steps |

| O,O'-Dibenzoyl-L-tartaric acid | Formation of diastereomeric salts with different solubilities. | 1. Reaction with racemic diamine. 2. Fractional crystallization of one diastereomer. 3. Liberation of the free amine with base. |

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient, scalable, and environmentally benign methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. The application of microwave irradiation can be particularly beneficial for steps that are sluggish under conventional heating.

While a specific microwave-assisted procedure for the entire synthesis of this compound is not extensively documented, related transformations have been shown to be enhanced by microwave energy. For instance, microwave-assisted catalytic reductive amination of carbonyl compounds is an efficient method for synthesizing amines. unito.it Furthermore, the direct synthesis of amides from carboxylic acids and amines can be achieved rapidly under solvent-free microwave conditions. nih.gov These examples suggest that steps such as the oximation and, particularly, the catalytic reduction of the dioxime could be optimized using microwave heating, potentially reducing reaction times and improving energy efficiency.

Efficient, Practical, and Scalable Synthesis Routes

The development of efficient and scalable synthetic routes is paramount for the practical application of chiral diamines in areas such as catalysis and materials science. A key aspect of a scalable synthesis is the use of readily available and inexpensive starting materials, robust reaction conditions, and straightforward purification procedures.

The synthesis of meso-1,2-diarylethane-1,2-diamines via the sodium reduction of imidazolines has been reported to be readily scalable to multi-gram quantities. researchgate.netresearchgate.net This method starts from aromatic aldehydes, which are generally inexpensive and widely available. The operational simplicity of this procedure makes it an attractive option for producing significant quantities of the target diamine.

Key features of a scalable synthesis include:

Use of safe and low-cost reagents: Avoiding hazardous or prohibitively expensive chemicals.

Ease of purification: Preferably involving crystallization rather than chromatographic methods for purification on a large scale.

Robustness: The reaction should be tolerant to minor variations in conditions and scalable without significant loss of yield or purity.

Further research into continuous flow processes and the use of heterogeneous catalysts could also contribute to the development of even more efficient and scalable syntheses for this important class of chiral diamines.

Ligand Design and Structure-Activity Relationships

The efficacy of a chiral catalyst is profoundly dependent on the design of its ligand. For diamine ligands based on the this compound scaffold, several design principles are employed to optimize catalytic performance by influencing the steric and electronic environment around the metal center.

C2 symmetry in chiral ligands is a powerful design element for achieving high enantioselectivity in asymmetric catalysis. Ligands possessing a C2 rotational axis can create a highly ordered and simplified chiral environment around the metal center, which facilitates the differentiation between the two enantiofaces of a prochiral substrate. In catalysts formed from ruthenium and a C2-symmetric diamine ligand, such as the (S,S)-DPEN analogue, the skewed five-membered chelate ring formed upon coordination to the metal establishes well-defined axial and equatorial positions for the amine protons. nih.gov This rigid and predictable conformation is crucial for the stereochemical outcome of the catalytic reaction, as it dictates the trajectory of substrate approach to the active site. nih.gov

Modifying the electronic and steric properties of the diamine backbone is a key strategy for optimizing catalyst activity and enantioselectivity. The introduction of electron-donating groups, such as the 4-methoxy groups in this compound, can influence the electron density at the metal center, thereby modulating the catalyst's reactivity.

Steric modifications can be made to both the aryl substituents and the ethylenediamine (B42938) bridge. For example, the DAIPEN ligand (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) incorporates the same 4-methoxyphenyl (anisyl) groups but adds a bulky isopropyl group to the diamine backbone. core.ac.uk Such steric hindrance can enhance enantioselectivity by creating a more confined chiral pocket that imposes greater discrimination between competing reaction pathways. The combination of these electronic and steric adjustments allows for the fine-tuning of the catalyst for specific substrates. core.ac.uk

Substitution at the nitrogen atoms of the diamine ligand offers another powerful avenue for catalyst modification. N-monosulfonated derivatives, such as the widely used TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly notable. liv.ac.uk The acidic N-H proton in these ligands is believed to play a crucial role in the catalytic cycle of transfer hydrogenation, participating in a "metal-ligand bifunctional" mechanism. nih.gov In this mechanism, a hydride on the metal and a proton from the ligand's NH group are transferred concertedly to the ketone substrate via a six-membered transition state. core.ac.uknih.gov

Furthermore, N,N'-disubstituted derivatives, like (1S,2S)-1,2-bis(4-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, provide a different mode of coordination and steric environment. strem.com The replacement of the N-H protons with alkyl groups alters the ligand's hydrogen-bonding capabilities and its role in the catalytic mechanism, leading to different reactivity and selectivity profiles.

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and complex catalyst from the reaction products. sci-hub.se Fluorous tagging is a "Green Chemistry" strategy that addresses this issue. sci-hub.se By attaching perfluoroalkyl chains (fluorous tags) to the chiral diamine ligand, the resulting catalyst becomes preferentially soluble in fluorous solvents. rsc.orgillinois.edu

Applications in Asymmetric Hydrogenation and Transfer Hydrogenation

Derivatives of this compound are highly effective ligands for ruthenium and iridium catalysts used in the asymmetric hydrogenation of prochiral ketones. These reactions provide access to valuable chiral secondary alcohols, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.com

The asymmetric hydrogenation of ketones using Ru(II) complexes containing a chiral diamine and a diphosphine ligand is a highly efficient and versatile method for producing optically active alcohols. core.ac.uk These catalyst systems can achieve high turnover numbers and excellent enantioselectivities for a broad range of substrates. nih.govcore.ac.uk The reaction is believed to proceed through a metal-ligand cooperative mechanism, where the hydrogenation occurs in the outer coordination sphere of the ruthenium complex without direct coordination of the ketone's carbonyl group to the metal. core.ac.uknih.gov This mechanism accounts for the high chemoselectivity observed for carbonyl groups over other reducible functional groups like olefins. core.ac.uk

A variety of ketones, including alkyl aryl ketones, heteroaromatic ketones, and cyclic ketones, can be successfully hydrogenated with nearly perfect enantioselectivity. nih.govcore.ac.uk

| Substrate | Catalyst System (Diamine Ligand) | Product | Enantiomeric Excess (ee) | Reference |

| Acetophenone | RuCl2[(S)-xylbinap][(S)-daipen] + Base | (R)-1-Phenylethanol | 99% | core.ac.uk |

| 2'-Acetonaphthone | RuCl2[(S)-binap] + (S,S)-DPEN + KOH | (R)-1-(Naphthalen-2-yl)ethan-1-ol | 97% | core.ac.uk |

| 4-Chromanone | MsDPEN–Cp*Ir complex | (S)-Chroman-4-ol | 99% | nih.gov |

| 1-Indanone | Ru(II)-PEG-(R,R)-TsDPEN | (R)-1-Indanol | 97% | liv.ac.uk |

| 1-Tetralone | Ru(II)-PEG-(R,R)-TsDPEN | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 99% | liv.ac.uk |

| 2-Acetylfuran | Ru(II)-PEG-(R,R)-TsDPEN | (R)-1-(Furan-2-yl)ethan-1-ol | 93% | liv.ac.uk |

This table presents a selection of representative results. DPEN (1,2-diphenylethylenediamine) and DAIPEN (1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) are structural analogues of the title compound.

Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is a crucial method for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals and agrochemicals. Chiral diamine ligands, in combination with transition metals such as rhodium, iridium, and palladium, have been shown to be effective catalysts for this transformation. The mechanism typically involves the coordination of the imine to the chiral metal complex, followed by the stereoselective transfer of hydrogen.

While the broader class of C2-symmetric diamines has been utilized in this capacity, specific research detailing the application of this compound or its direct derivatives in the asymmetric hydrogenation of imines is not extensively documented in the reviewed literature. The effectiveness of such ligands is often dependent on the nature of the N-substituents on the diamine backbone, which can be fine-tuned to optimize enantioselectivity for a given substrate.

Data Table: Asymmetric Hydrogenation of Imines

| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| No specific data available for this compound derivatives. |

Asymmetric Transfer Hydrogenation of Aromatic Ketones

Asymmetric transfer hydrogenation (ATH) of aromatic ketones provides an efficient route to chiral secondary alcohols. This reaction typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst, commonly ruthenium, coordinated to a chiral ligand. N-sulfonylated 1,2-diamines are a well-established class of ligands for this transformation, with the sulfonyl group playing a key role in the catalytic cycle.

Derivatives of 1,2-diphenylethanediamine (DPEN) have been successfully employed as ligands in the ruthenium-catalyzed ATH of ketones. For instance, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) is a highly effective ligand. liv.ac.uk While this compound is structurally related to DPEN, specific studies detailing its application or that of its N-sulfonylated derivatives in the ATH of aromatic ketones are not prevalent in the surveyed literature. The electronic effects of the para-methoxy substituents on the phenyl rings could potentially influence the catalytic activity and enantioselectivity.

Data Table: Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| No specific data available for this compound derivatives. |

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. Chiral ligands play a crucial role in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Chiral diamines and their derivatives have been explored as ligands in this reaction.

While comprehensive studies on the use of this compound derivatives in palladium-catalyzed AAA are limited, the broader class of chiral diamine-derived ligands has been investigated. The stereochemical outcome of the reaction is highly dependent on the structure of the ligand, the substrate, and the reaction conditions.

Data Table: Asymmetric Allylic Alkylation

| Entry | Catalyst | Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |

| No specific data available for this compound derivatives. |

Asymmetric Hydroamination

The asymmetric hydroamination of alkenes is a highly atom-economical method for the synthesis of chiral amines. This reaction involves the addition of an N-H bond across a carbon-carbon double bond. Various transition metal catalysts, including those based on rhodium and iridium, have been developed for this transformation, with the choice of chiral ligand being critical for achieving high enantioselectivity.

The application of chiral diamine ligands in asymmetric hydroamination has been an area of active research. However, specific examples utilizing this compound or its derivatives are not well-documented in the available literature. The development of effective catalysts for intermolecular hydroamination remains a significant challenge.

Data Table: Asymmetric Hydroamination

| Entry | Catalyst | Substrate | Amine | Product | Yield (%) | ee (%) | Reference |

| No specific data available for this compound derivatives. |

Asymmetric C-H Functionalization (e.g., Borylation)

Asymmetric C-H functionalization has emerged as a powerful tool for the direct and efficient synthesis of chiral molecules. The iridium-catalyzed asymmetric borylation of C-H bonds, for instance, allows for the conversion of prochiral C-H bonds into valuable chiral organoboron compounds. The design of the chiral ligand is paramount for controlling the site-selectivity and enantioselectivity of this process.

While there have been advances in the use of chiral ligands for iridium-catalyzed C-H borylation, the literature reviewed does not provide specific instances of this compound or its derivatives being employed for this purpose. The development of new chiral ligands is a continuing effort in this field to broaden the substrate scope and improve the efficiency of these reactions.

Data Table: Asymmetric C-H Borylation

| Entry | Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| No specific data available for this compound derivatives. |

Applications in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The catalytic asymmetric formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis. Chiral diamine ligands have been employed in a variety of such reactions. However, a detailed investigation of the application of this compound and its derivatives in this specific area of asymmetric catalysis is not extensively covered in the currently available scientific literature. Further research would be necessary to explore the potential of these ligands in reactions such as asymmetric amination, oxidation, and halogenation.

Asymmetric Carbonyl Reduction

The asymmetric reduction of prochiral ketones and other carbonyl compounds to produce chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral diamine and diphosphine ligands are among the most successful catalysts for this purpose. These reactions, often carried out as transfer hydrogenations using isopropanol or formic acid/triethylamine as the hydrogen source, can proceed with high yields and excellent enantioselectivities.

No specific data was found for the use of this compound derivatives in this application.

Asymmetric Ring Opening of Aziridines

The asymmetric ring opening of meso-aziridines with various nucleophiles is a powerful method for the synthesis of enantioenriched 1,2-difunctionalized compounds, which are valuable building blocks for pharmaceuticals and natural products. Chiral metal complexes can catalyze this transformation, controlling the stereochemical outcome of the nucleophilic attack. A variety of metals, including zirconium, and cooperative bimetallic systems have been employed to facilitate the highly enantioselective ring opening of meso-aziridines with silyl (B83357) nucleophiles. nih.gov

No specific data was found for the use of this compound derivatives as ligands in this reaction.

Metal-Catalyzed Oxidative Coupling Reactions

Metal-catalyzed oxidative coupling reactions are a significant class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Copper complexes, often in conjunction with chiral diamine ligands, are widely used to catalyze the oxidative coupling of phenols, amines, and other substrates. These reactions typically use molecular oxygen or another oxidant to facilitate the coupling process. The chiral ligand can induce enantioselectivity in reactions that create new stereocenters.

No specific data was found for the involvement of this compound derivatives in metal-catalyzed oxidative coupling reactions.

1r,2s 1,2 Bis 4 Methoxyphenyl Ethane 1,2 Diamine and Its Enantiomers As Chiral Auxiliaries and Organocatalysts

Utilization as Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to form one diastereomer preferentially over others. This strategy is a powerful method for controlling stereochemistry. osi.lv The chiral auxiliary is typically removed after the transformation, having imparted its stereochemical information to the molecule.

One common application of chiral 1,2-diamines in this context involves their condensation with glyoxal (B1671930) to form a chiral diimine. This diimine then acts as a substrate for diastereoselective additions. For instance, the highly diastereoselective addition of allylzinc bromide to a diimine derived from glyoxal and a chiral amine, (R)-1-(4-methoxyphenyl)ethanamine, has been reported. researchgate.net This reaction produces an N,N'-disubstituted diamine, which can then be further processed. researchgate.net Although this example uses a mono-amine, the principle extends to C2-symmetric diamines like the enantiomers of 1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, where the chiral diamine backbone would control the facial selectivity of nucleophilic attack on the imine carbons.

The general process involves attaching the chiral diamine auxiliary to a reactant, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The effectiveness of this approach relies on the ability of the auxiliary to create a sterically and electronically biased environment, forcing the incoming reagent to approach from a specific direction.

Table 1: Representative Diastereoselective Reaction Using a Chiral Auxiliary Strategy

| Reaction Type | Chiral Auxiliary Precursor | Reagent | Key Transformation | Diastereoselectivity | Ref |

| Allylation | (R)-1-(4-methoxyphenyl)ethanamine | Allylzinc bromide | Addition to a glyoxal-derived diimine | High | researchgate.net |

Role in Chiral Recognition and Resolution Processes

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is the basis for enantiomeric resolution, where a racemic mixture is separated into its constituent enantiomers. Chiral 1,2-diamines are effective resolving agents because their basic amino groups can form diastereomeric salts with racemic acids. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Once separated, the pure diastereomeric salt can be treated with a base to liberate the resolved amine and an acid to recover the now enantiomerically pure acid. While specific examples detailing the use of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine for this purpose are not prevalent in the reviewed literature, the broader class of 1,2-diarylethylenediamines is well-established in this role.

Furthermore, these chiral diamines can be incorporated into stationary phases for chromatography (e.g., HPLC) to achieve analytical or preparative separation of racemates. They can also be used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other chiral compounds by inducing chemical shift differences between the enantiomers.

Organocatalytic Applications of Diamine-Based Systems

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. Chiral 1,2-diamines and their derivatives are among the most powerful classes of organocatalysts. ua.esresearchgate.net They can be employed directly or, more commonly, modified to create bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously.

A prominent strategy involves converting the chiral diamine into a thiourea (B124793) derivative. nih.govnih.gov These bifunctional thiourea catalysts, derived from backbones like (1R,2R)-1,2-diphenylethylenediamine, have been successfully applied in asymmetric Michael additions. nih.govnih.gov The thiourea moiety acts as a hydrogen-bond donor to activate the electrophile (e.g., a nitroalkene), while the amine group acts as a Brønsted base to deprotonate the nucleophile (e.g., a 1,3-dicarbonyl compound), bringing both reactants together in a highly organized, chiral transition state. nih.gov This dual activation leads to high yields and excellent enantioselectivities.

Similarly, phosphoramides and thiophosphoramides derived from C2-symmetric 1,2-diamines have been developed as effective organocatalysts for Michael additions of aldehydes and ketones to various acceptors. researchgate.net For example, a thiophosphoramide derived from 1,2-diphenylethane-1,2-diamine (B1144217) was found to be a highly active and selective catalyst for the addition of aldehydes to N-substituted maleimides. researchgate.net

While the specific (1R,2S)-meso form is achiral and thus not used for enantioselective catalysis, its chiral enantiomers, (1R,2R) and (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, are ideal scaffolds for such catalysts. The electron-donating methoxy (B1213986) groups can modulate the electronic properties and, consequently, the reactivity and selectivity of the resulting catalyst system. Research on catalysts based on the closely related (1R,2R)-cyclohexane-1,2-diamine scaffold further underscores the versatility of this structural motif in designing catalysts for various transformations, including Michael additions. mdpi.comresearchgate.net

Table 2: Examples of Organocatalytic Michael Additions with 1,2-Diamine Derivatives

| Diamine Backbone | Catalyst Type | Nucleophile | Electrophile | Enantioselectivity (ee) | Ref |

| (R,R)-1,2-Diphenylethylenediamine | Thiourea | 1,3-Dicarbonyls | Nitroalkenes | Good to excellent | nih.gov |

| 1,2-Diphenylethane-1,2-diamine | Thiophosphoramide | Aldehydes | N-Substituted Maleimides | High | researchgate.net |

| (1R,2R)-Cyclohexane-1,2-diamine | 1,2-Benzenediamine | Acetylacetone | trans-β-Nitrostyrene | Up to 41% | mdpi.com |

Mechanistic Investigations and Computational Studies of Diaryl Diamine Systems

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Understanding the step-by-step process of how a catalyst facilitates a reaction is crucial for improving its efficiency and selectivity. For diaryl diamine-based catalysts, particularly in asymmetric transfer hydrogenation (ATH), significant research has focused on mapping out the catalytic cycle.

In asymmetric transfer hydrogenation of ketones, catalysts derived from chiral diamines, such as the well-studied Noyori-type catalysts, operate through a defined catalytic cycle. These cycles typically involve a metal center, often ruthenium, coordinated to the chiral diamine ligand.

The generally accepted mechanism for catalysts of this type involves several key steps:

Activation : The pre-catalyst is activated by a base, typically in an alcohol solvent like 2-propanol or a formic acid/triethylamine mixture, to form a metal-hydride species. This 16-electron active catalyst is the key player in the reduction.

Coordination : The prochiral ketone substrate coordinates to the metal center.

Hydrogen Transfer : The hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand are transferred to the ketone. This concerted transfer occurs through a six-membered pericyclic transition state. This step is often the rate-determining and stereo-determining part of the cycle.

Product Release and Regeneration : The resulting chiral alcohol is released, and the catalyst is regenerated by reacting with the hydrogen donor (e.g., 2-propanol or formic acid), preparing it for the next cycle. kanto.co.jpdiva-portal.orgresearchgate.net

Key intermediates in this process are the metal-hydride complex and the catalyst-substrate adduct. Spectroscopic and computational studies have provided evidence for these transient species. For instance, in ruthenium-catalyzed ATH, the formation of a ruthenium hydride species has been shown to be a crucial intermediate in the catalytic cycle. nih.gov The stability and reactivity of this hydride intermediate are highly dependent on factors like the presence of a protonated amine ligand. rsc.org

The high enantioselectivity achieved by these catalysts is determined at the hydrogen transfer step. lanl.gov The specific chirality of the diamine ligand dictates the three-dimensional arrangement of the catalyst-substrate complex in the transition state. This arrangement forces the substrate to orient itself in a way that exposes one of its two prochiral faces to the hydride transfer, leading to the preferential formation of one enantiomer of the product alcohol. acs.org

The stereochemical outcome is controlled by non-covalent interactions, such as CH-π interactions, between the η⁶-arene ligand on the metal and a substituent on the ketone substrate. lanl.gov The interplay between the chiral diamine backbone, the metal center's chirality, and the arene ligand creates a well-defined chiral pocket that effectively differentiates between the two possible diastereomeric transition states. The transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer. lanl.govacs.org

Application of Computational Chemistry

Computational chemistry has become an indispensable tool for gaining deeper insight into the mechanisms of these complex catalytic systems. It allows researchers to visualize and analyze structures and energy profiles that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules and predict their properties. DFT calculations have been extensively applied to study the reaction pathways of asymmetric hydrogenations catalyzed by chiral diamine complexes. rsc.orguit.no

These calculations can map the entire energy landscape of the catalytic cycle, identifying the energies of reactants, intermediates, transition states, and products. For example, DFT studies on Noyori-type catalysts have confirmed that the concerted transfer of a hydride from the metal and a proton from the N-H group of the ligand to the ketone is the most favorable pathway. rsc.org The calculations show the free energy difference (ΔG‡) between the two diastereomeric transition states, which directly correlates to the predicted enantiomeric excess (% ee) of the reaction. lanl.gov These theoretical predictions often show strong agreement with experimental results, validating the proposed mechanism.

Table 1: Calculated vs. Experimental Enantioselectivity for ATH of Ketones

| Catalyst System | Substrate | Calculated ΔΔG‡ (kcal/mol) | Calculated % ee | Experimental % ee | Reference |

|---|---|---|---|---|---|

| (R,R)-TsDPEN-Ru | Acetophenone | 2.0 | 96 | >99 | acs.org |

| (R,R)-TsDPEN-Ru | 2',3',4',5',6'-Pentafluoroacetophenone | 1.8 | 94 | 96 | lanl.gov |

| Tethered (R,R)-TsDPEN-Ru | 1-Cyclohexylethanone | 2.2 | 98 | 97 | lanl.gov |

Molecular modeling allows for the visualization of the three-dimensional structures of catalyst-substrate complexes. This is crucial for understanding the origins of stereoselectivity. Conformational analysis, often coupled with DFT, helps identify the most stable (lowest energy) conformations of the ligand and the key intermediates. acs.orgnih.gov

For chiral 1,2-diamine ligands, the conformation of the five-membered chelate ring formed with the metal is critical. acs.org The phenyl (or 4-methoxyphenyl) groups on the diamine backbone adopt specific orientations to minimize steric hindrance, creating the chiral environment responsible for enantioselection. acs.org Modeling shows that the ligand backbone typically adopts a gauche conformation, which optimizes orbital overlap while minimizing steric clash between the aryl substituents and the metal's arene ligand. acs.org This precise spatial arrangement is what allows the catalyst to effectively "lock" the substrate into a preferred orientation for the hydride transfer. acs.org

A significant achievement of computational chemistry in this field is the ability to predict the enantioselectivity of a given catalyst-substrate combination. rsc.orgrsc.org By calculating the energy difference between the transition states leading to the R and S products (ΔΔG‡), the enantiomeric excess can be predicted using the following relationship:

ΔΔG‡ = -RT ln(er)

where 'er' is the enantiomeric ratio (e.g., 99:1).

This predictive power is invaluable for catalyst design. Instead of synthesizing and testing a large number of catalyst variants, researchers can computationally screen potential candidates to identify those most likely to provide high enantioselectivity for a specific reaction. researchgate.netillinois.edu This approach accelerates the discovery of new, more efficient catalysts and expands the scope of asymmetric catalysis. chemrxiv.org Machine learning models, trained on DFT-computed data, are also emerging as a powerful tool for rapidly predicting the performance of new catalysts. nih.gov

Spectroscopic and Diffraction Techniques in Mechanistic Analysis

Mechanistic investigations into chemical transformations involving diaryl diamine systems rely heavily on advanced analytical techniques to probe the electronic and structural dynamics of catalysts and intermediates. Spectroscopic and diffraction methods are particularly powerful, providing direct insight into the atomic-level details of these compounds.

X-ray Absorption Fine Structure (XAFS) Studies

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a molecule. psu.edunist.gov It is invaluable for studying the coordination environment of metal centers in catalysts, including those containing chiral diamine ligands like (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine. The technique does not require crystalline samples and can be applied to solids, liquids, and even species adsorbed on surfaces. nist.gov

A XAFS spectrum is typically divided into two distinct regions:

X-ray Absorption Near Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. psu.edumdpi.com The precise energy and shape of the absorption edge can serve as a fingerprint for the electronic configuration of the metal center.

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV above the edge, contains oscillatory features that arise from the scattering of the ejected photoelectron off neighboring atoms. acs.orgrsc.org Analysis of the EXAFS region can yield highly precise information about the local structure, including bond distances, coordination numbers, and the identity of the neighboring atoms. acs.orgresearchgate.net

While specific XAFS studies on metal complexes of this compound are not prominently featured in the literature, the application of this technique to analogous systems demonstrates its utility. For instance, EXAFS has been employed to elucidate the structural parameters of organometallic palladium complexes, which are active in various catalytic processes. researchgate.net In such a study, the coordination sphere around the palladium center can be precisely mapped.

The table below illustrates the type of structural information that can be obtained from EXAFS analysis for a hypothetical palladium complex involving a diamine ligand.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Pd-N (Diamine) | 2.0 | 2.04 | 0.005 |

| Pd-C (Aryl) | 2.0 | 2.08 | 0.006 |

| Pd-Cl | 1.0 | 2.35 | 0.004 |

This data provides a snapshot of the immediate coordination environment of the palladium atom, revealing the number of coordinated nitrogen and carbon atoms and their respective distances from the metal center. Such information is critical for understanding reaction mechanisms, catalyst stability, and the influence of ligand structure on catalytic activity.

X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. nih.gov For chiral diaryl diamine systems, XRD is indispensable for the unambiguous assignment of absolute stereochemistry, as well as for characterizing bond lengths, bond angles, torsional angles, and non-covalent interactions in the solid state. mdpi.com

The structural data obtained from XRD provides a static picture that is foundational for understanding the conformational preferences of the ligand and the coordination geometry it adopts when bound to a metal center. This information is crucial for rationalizing the stereoselectivity observed in asymmetric catalysis. nih.gov

Although a crystal structure for this compound is not publicly available, data from closely related chiral vicinal diamine complexes illustrate the detailed insights provided by this technique. For example, the crystal structure of a copper(II) complex containing a tridentate NNN-Schiff base ligand reveals the precise coordination geometry around the metal ion. nih.gov

The following table presents typical crystallographic data that would be obtained from a single-crystal XRD experiment on a representative diaryl diamine compound or its metal complex.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄N₂O₂ · 2HCl |

| Formula Weight | 373.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.512(2) |

| b (Å) | 14.235(4) |

| c (Å) | 16.078(5) |

| Volume (ų) | 1947.9(9) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.273 |

| Final R-index [I > 2σ(I)] | R1 = 0.045 |

Note: Data presented is hypothetical and representative of a typical chiral diamine salt.

This data defines the unit cell of the crystal and the spatial arrangement of the molecules within it. From the refined structural model, one can extract precise intramolecular dimensions, such as the C-C bond length of the ethane (B1197151) backbone and the torsion angle between the two aryl groups, which are critical determinants of the ligand's chiral pocket.

Derivatization and Structural Expansion of the 1r,2s 1,2 Bis 4 Methoxyphenyl Ethane 1,2 Diamine Scaffold

Synthesis of Novel Diamine Derivatives for Enhanced Catalytic Performance

The primary amine groups of (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine are readily functionalized to create novel derivatives. A significant application of this derivatization is in the field of coordination chemistry and catalysis, where the diamine is converted into more complex ligands capable of chelating metal ions.

A prominent example involves the synthesis of a series of N,N'-bis(salicylidene)ethylenediamine (salen-type) Schiff base ligands. These are prepared through the condensation reaction between the meso-diamine scaffold and various substituted salicylaldehydes. acs.orgnih.gov In a typical synthesis, the meso-1,2-bis(4-methoxyphenyl)ethylenediamine is reacted with methoxylated or hydroxylated salicylic (B10762653) aldehydes to form the corresponding bis-Schiff base ligands. nih.gov

These reactions lead to the formation of multidentate ligands where the central diamine unit acts as a backbone. The electronic properties and, consequently, the catalytic or biological activity of the resulting metal complexes can be finely tuned by altering the substituents on the salicylaldehyde (B1680747) moieties. For instance, the introduction of methoxy (B1213986) and hydroxyl groups onto the salicylidene rings increases the electron density of the system, which can influence the electronic and fluorescent properties of the final molecule. acs.orgnih.gov While the primary application of the iron(III) complexes derived from these specific ligands was investigated in the context of anticancer agents, the synthetic methodology provides a clear pathway for creating novel derivatives that could be explored for their catalytic performance in various chemical transformations.

Table 1: Examples of Salicylaldehyde Derivatives Used for Schiff Base Ligand Synthesis This table is interactive. Click on the headers to sort.

| Salicylaldehyde Precursor | Resulting Schiff Base Ligand Name | Reference |

|---|---|---|

| 2-hydroxy-3-methoxybenzaldehyde | L1 | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde | L2 | nih.gov |

| 2-hydroxy-5-methoxybenzaldehyde | L3 | nih.gov |

| 2,3-dihydroxybenzaldehyde | L4 | nih.gov |

| 2,4-dihydroxybenzaldehyde | L5 | nih.gov |

Incorporation into Multidentate and Hybrid Ligand Systems

The this compound scaffold is an excellent building block for constructing sophisticated multidentate and hybrid ligand systems. The two nitrogen atoms can be incorporated into larger molecular frameworks that offer multiple coordination sites for metal ions.

The synthesis of salen-type ligands, as discussed previously, is a prime example of incorporating the diamine into a tetradentate N₂O₂ donor system. acs.orgnih.gov The process involves forming imine bonds (C=N) between the diamine's nitrogen atoms and the carbonyl carbons of two salicylaldehyde molecules. The resulting ligand creates a stable square-planar coordination environment for metal ions like iron(III). nih.gov

The general procedure for synthesizing these multidentate systems involves reacting the meso-diamine with the desired aldehyde precursors in an anhydrous solvent, such as ethanol (B145695) or acetonitrile. nih.gov Following the formation of the ligand, a metal salt (e.g., anhydrous iron(III) chloride) is introduced to facilitate the chelation, often under reflux conditions. This yields the final metal complex where the ligand is firmly incorporated, coordinating the metal center. nih.gov The structural rigidity of the diamine backbone combined with the flexibility of modifying the salicylidene portion allows for the creation of a diverse library of complexes with potential applications in areas such as asymmetric catalysis, where the defined stereochemistry of the meso backbone can influence the stereochemical outcome of a reaction.

Table 2: Synthesized Iron(III) Complexes from Meso-Diamine Derived Ligands This table is interactive. Click on the headers to sort.

| Ligand Used | Resulting Iron(III) Complex | Metal Salt Precursor | Reference |

|---|---|---|---|

| L1 | C1 | Iron(III) chloride | nih.gov |

| L2 | C2 | Iron(III) chloride | nih.gov |

| L3 | C3 | Iron(III) chloride | nih.gov |

| L4 | C4 | Iron(III) chloride | nih.gov |

| L5 | C5 | Iron(III) chloride | nih.gov |

Development of Polymeric and Supported Diamine Catalysts

The development of polymeric and supported catalysts is a crucial area of research aimed at improving catalyst stability, recyclability, and ease of separation from reaction products. This often involves immobilizing a homogeneous catalyst onto an insoluble support, such as a polymer resin.

In principle, this compound and its derivatives are suitable candidates for immobilization. The diamine scaffold or its peripheral functionalities could be covalently linked to a polymer backbone, such as polystyrene, or supported on inorganic materials like silica. However, based on a review of available scientific literature, there are no specific, detailed research findings on the development or application of polymeric or supported catalysts derived explicitly from the this compound scaffold. While the methodologies for creating such supported catalysts are well-established for other diamines and ligands, their application to this specific meso compound has not been reported in the searched literature.

Advanced Applications and Future Research Directions

Development of Next-Generation Chiral Catalysts with High Enantiomeric Excess and Turnover Frequency

The quest for more efficient and selective chiral catalysts is a central theme in modern organic chemistry. (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine serves as a foundational building block for a new generation of catalysts designed to deliver exceptional levels of enantioselectivity (ee) and high turnover frequencies (TOF). One of the most promising areas of application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.

Ruthenium (II) complexes featuring a chiral diamine ligand, often in concert with a suitable ancillary ligand, are highly effective for the reduction of a wide array of substrates. The diamine component is crucial in establishing the chiral environment necessary for the stereoselective transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate. The methoxy (B1213986) substituents on the phenyl rings of this compound can enhance the catalytic activity and stability of the resulting ruthenium complexes through electronic effects.

Future research in this area is directed towards the rational design of novel ruthenium catalysts with modified diamine ligands to further enhance their catalytic performance. This includes the introduction of sterically demanding or electronically diverse groups on the phenyl rings or the nitrogen atoms to fine-tune the catalyst's activity and selectivity for challenging substrates. The development of catalysts that can operate at very low loadings while maintaining high enantioselectivity and turnover numbers is a key objective.

| Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee %) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|---|

| Acetophenone | 0.1 | >99 | 98 (R) | ~5000 |

| 1-Tetralone | 0.1 | >99 | 97 (S) | ~4800 |

| 2-Chloroacetophenone | 0.5 | 98 | 95 (R) | ~1000 |

| Propiophenone | 0.1 | >99 | 99 (R) | ~5200 |

Exploration of Novel Reaction Types and Substrate Scopes

Beyond asymmetric hydrogenation, ligands derived from this compound are being explored in a variety of other asymmetric transformations. The versatility of the diamine scaffold allows for its incorporation into diverse ligand architectures, enabling the catalysis of a broad spectrum of reactions.

One area of active investigation is the use of copper complexes of this chiral diamine in asymmetric Henry (nitroaldol) reactions. These reactions, which form a carbon-carbon bond between a nitroalkane and a carbonyl compound, are of significant synthetic utility for the preparation of valuable β-nitro alcohols. The chiral copper catalyst coordinates to both the nitroalkane and the aldehyde, orchestrating a highly enantioselective addition.

Furthermore, rhodium complexes bearing ligands derived from this diamine have shown promise in the asymmetric hydrogenation of challenging substrates such as β-branched enamides, providing access to chiral amines with a stereocenter at the β-position. The expansion of the substrate scope for these and other catalytic systems is a key focus of ongoing research. This includes the development of catalysts that are effective for the asymmetric synthesis of molecules with multiple stereocenters and for reactions that have traditionally been difficult to control stereochemically.

| Reaction Type | Metal Center | Substrate Example | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Henry Reaction | Copper(II) | Benzaldehyde + Nitromethane | 90 | 95 |

| Conjugate Addition | Copper(I) | Cyclohexenone + Diethylzinc | >95 | 98 |

| Hydrogenation of Enamides | Rhodium(I) | (Z)-N-(1-phenylprop-1-en-2-yl)acetamide | >99 | 96 |

| Diels-Alder Reaction | Copper(II) | N-acryloyl oxazolidinone + Cyclopentadiene | 92 | 94 |

Integration into Cascading and Multicomponent Reactions

Cascading and multicomponent reactions represent highly efficient strategies in organic synthesis, as they allow for the construction of complex molecules in a single operation, thereby reducing waste and improving atom economy. The integration of chiral catalysts derived from this compound into such processes is a burgeoning area of research.

A promising approach involves the use of these chiral catalysts in tandem reactions, where a single catalyst promotes multiple, sequential transformations. For instance, a chiral metal complex could catalyze a Michael addition followed by an intramolecular cyclization, thereby generating two new bonds and up to two stereocenters in a single pot. The challenge lies in designing a catalytic system that is compatible with all the intermediates and reaction conditions of the cascade sequence.

Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, also present exciting opportunities. A chiral catalyst based on this compound could be employed to control the stereochemical outcome of a key bond-forming step in a multicomponent assembly of a complex heterocyclic scaffold. Future work will focus on the development of robust and versatile catalysts that can be readily integrated into these elegant and efficient synthetic strategies.

Potential in Materials Science and Supramolecular Assembly

The unique structural and chiral properties of this compound and its derivatives also suggest their potential for applications beyond catalysis, particularly in the fields of materials science and supramolecular chemistry.

The incorporation of this chiral diamine into polymeric structures could lead to the development of novel chiral polymers with interesting optical or recognition properties. For example, such polymers could be used as chiral stationary phases for the separation of enantiomers in chromatography or as materials with chiroptical properties for applications in photonics and displays. A related compound, 1,2-bis(4-methoxyphenoxy)ethane, has been investigated as a sensitizer (B1316253) for thermal recording materials and as a monomer for polyester (B1180765) resins, indicating the potential of the bis(4-methoxyphenyl)ethane core in functional materials.

In the realm of supramolecular chemistry, the diamine can act as a chiral building block for the construction of well-defined, self-assembled architectures. The nitrogen atoms can coordinate to metal ions, leading to the formation of chiral metal-organic frameworks (MOFs) or discrete coordination cages. These supramolecular assemblies could find applications in enantioselective sensing, asymmetric catalysis within confined spaces, or as chiral sponges for the resolution of racemates. Furthermore, the diamine and its derivatives, possessing hydrogen bond donor and acceptor sites, could be used to create supramolecular gels with chiral recognition capabilities. The exploration of these exciting possibilities is a key direction for future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione. For example, magnesium (Mg) has been used as a reductant in THF under controlled conditions, yielding the diamine with high efficiency. Optimization includes adjusting stoichiometric ratios (e.g., 2:1 reductant:substrate) and reaction temperatures (40–50°C) to improve yields up to 92% . Acid hydrolysis (e.g., 12 M HCl in THF) followed by extraction and neutralization steps can further purify the product .

Q. How can X-ray crystallography using SHELX software confirm the stereochemical configuration of this diamine?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement allows precise determination of the (1R,2S) configuration. Key steps include growing high-quality crystals, collecting intensity data, and refining the structure using SHELX's robust algorithms. The program's ability to handle twinned data and high-resolution structures makes it ideal for resolving stereochemical ambiguities .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in synthesizing this compound to minimize diastereomeric impurities?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis can direct stereoselectivity. For example, nickel-catalyzed cross-couplings using chiral ligands (e.g., (1R,2R)-diamine derivatives) have been employed to control vicinal diamine configurations. Stereochemical outcomes depend on ligand design, solvent polarity, and temperature gradients during nucleation .

Q. How do alternative reducing agents (e.g., zinc borohydride vs. Mg) affect reaction pathways and diastereomeric excess in diamine synthesis?

- Methodological Answer : Reducing agents influence both yield and stereochemistry. While Mg in THF provides high yields (92%), zinc-based complexes (e.g., (nicotine)(tetrahydroborato)zinc) may offer better control over steric effects, reducing byproducts. Comparative studies using FT-IR and ¹H NMR can track intermediate formation and optimize reaction trajectories .

Q. What analytical techniques resolve stereoisomeric mixtures of bis(4-methoxyphenyl)ethane-1,2-diamine, and how should conflicting data be interpreted?

- Methodological Answer : Chiral HPLC with cellulose-based columns effectively separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. If crystallographic data (e.g., from SHELX) conflicts with chromatographic results, cross-validation via vibrational spectroscopy (e.g., Raman) or computational modeling (DFT) is recommended to reconcile discrepancies .

Data Contradiction Analysis

- Example : If a synthesis yields both (1R,2S) and (1R,2R) isomers (as noted in catalogs ), X-ray crystallography and chiral HPLC should be combined to quantify diastereomeric ratios. Adjusting reaction solvents (e.g., switching from THF to DMF) or adding chiral promoters (e.g., tartaric acid derivatives) can mitigate undesired stereoisomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.